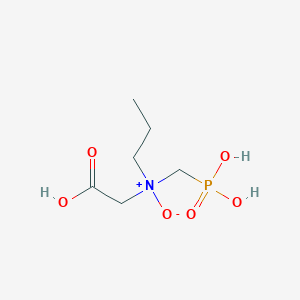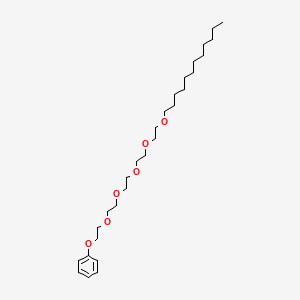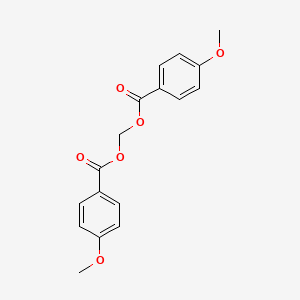
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms and an oxygen atom. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of a phosphorus trichloride derivative with a suitable amine and an alcohol. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphorus center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various alkoxy or aryloxy derivatives.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane involves its ability to coordinate with metal centers and participate in various chemical reactions. The molecular targets include metal ions and other electrophilic species. The pathways involved often include nucleophilic attack on the phosphorus center, leading to the formation of new bonds and the release of by-products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Di-tert-butyl-2-methoxy-1,3,2-diazaphosphinane
- 1,3-Di-tert-butyl-2-phenoxy-1,3,2-diazaphosphinane
Uniqueness
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is unique due to the presence of the ethoxy group, which can influence its reactivity and stability compared to its methoxy and phenoxy counterparts. The tert-butyl groups provide significant steric hindrance, making it less prone to certain types of reactions, thereby enhancing its stability in various chemical environments.
Propriétés
Numéro CAS |
55342-79-5 |
|---|---|
Formule moléculaire |
C13H29N2OP |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C13H29N2OP/c1-8-16-17-14(12(2,3)4)10-9-11-15(17)13(5,6)7/h8-11H2,1-7H3 |
Clé InChI |
KQHIBEFVOMLBBW-UHFFFAOYSA-N |
SMILES canonique |
CCOP1N(CCCN1C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
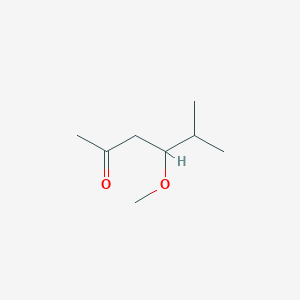
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
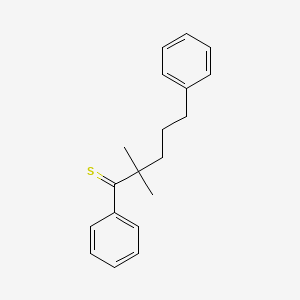
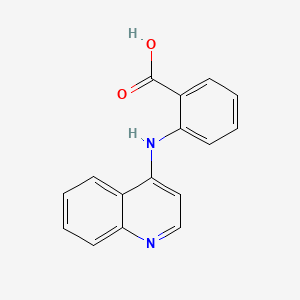
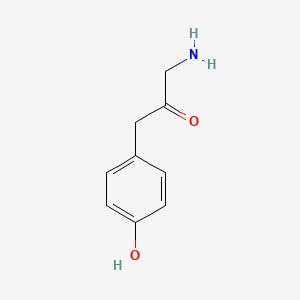


![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
